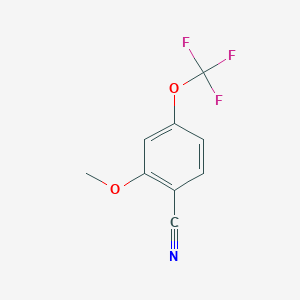

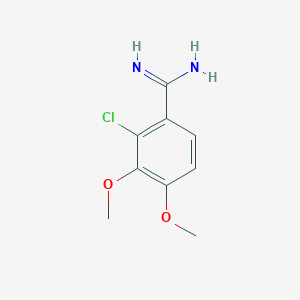

2-Methoxy-4-(trifluoromethoxy)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures, as seen in the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue from corresponding benzazoles . Another method for synthesizing benzonitriles, which could potentially be adapted for 2-Methoxy-4-(trifluoromethoxy)benzonitrile, uses bis(2-methoxyethyl)aminosulfur trifluoride for the conversion of phenylacetic acids .

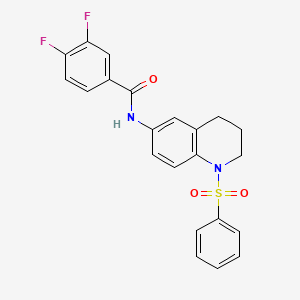

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methoxy-4-(trifluoromethoxy)benzonitrile often influences their properties and applications. For instance, the presence of trifluoromethyl and methoxy groups can affect the acidity and reactivity of the molecule, as seen in the high sensitivity to pH and selectivity in metal cations of the fluorophenol moiety in benzoxazole derivatives .

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives can be quite diverse. For example, 4-(Trifluoromethyl)-benzonitrile has been used as an electrolyte additive in lithium-ion batteries, where it forms a protective film on the cathode material, indicating that such compounds can participate in complex chemical reactions . The bromination of methoxy-substituted benzylidenefluorenes also demonstrates the reactivity of these types of molecules under electrophilic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are greatly influenced by their molecular structure. The introduction of trifluoromethyl and methoxy groups can lead to the formation of liquid crystalline phases, as observed in 4-trifluoromethyl and 4-trifluoromethoxy derivatives, which exhibit stable smectic B and A phases, respectively . These properties are determined by factors such as entropies of phase transitions, smectic layer spacings, and molecular dipole moments . The thermal properties of homologs of substituted benzonitriles also show notable smectic properties, which are characterized by X-ray diffraction .

科学的研究の応用

Synthesis and Catalysis

A key application of trifluoromethoxy benzonitrile derivatives is in the field of synthesis and catalysis. For example, Marrec et al. (2010) demonstrate the use of a trifluoromethoxy compound in the direct trifluoromethoxylation of aliphatic substrates. This process forms aliphatic trifluoromethyl ethers by substituting activated bromides, marking the first example of nucleophilic displacement from an activated aromatic ring by a trifluoromethoxide anion (Marrec, Billard, Vors, Pazenok, & Langlois, 2010).

Liquid Crystalline Behavior and Photo Physical Properties

The study by Ahipa et al. (2014) investigates luminescent benzonitriles with a bent-core structure, showcasing their potential as mesogens. These compounds exhibit distinct liquid crystalline behaviors and optical properties, such as blue light emission, indicating their potential use in optoelectronic applications (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Electrolyte Additives in Lithium-Ion Batteries

In the field of energy storage, Huang et al. (2014) describe the use of a trifluoromethyl-benzonitrile as an electrolyte additive in high voltage lithium-ion batteries. This additive significantly improves the cyclic stability of the LiNi0.5Mn1.5O4 cathode, enhancing the battery's performance and longevity (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).

Synthetic Organic Chemistry

In synthetic organic chemistry, trifluoromethoxy benzonitrile derivatives facilitate various reactions. Kangani et al. (2008) describe a method to synthesize benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride, showcasing the versatility of trifluoromethoxy benzonitrile derivatives in organic synthesis (Kangani, Day, & Kelley, 2008).

Safety and Hazards

特性

IUPAC Name |

2-methoxy-4-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVJXCQLCABJGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(trifluoromethoxy)benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)

![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)

![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)